N-ethyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Overview
Description
N-ethyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups
Scientific Research Applications
N-ethyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of a benzene derivative, followed by the introduction of the morpholine and ethyl groups. The methylsulfanyl group is then added through a thiolation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the morpholine ring can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Mechanism of Action
The mechanism of action of N-ethyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, while the morpholine ring can interact with hydrophobic pockets in enzymes. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-ethylmorpholine: A simpler analog with similar structural features.
4-methylmorpholine: Another related compound with a different substitution pattern.
Benzenesulfonamide derivatives: A broad class of compounds with varying functional groups.
Uniqueness
N-ethyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-ethyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c1-3-15-22(18,19)11-4-5-13(21-2)12(10-11)14(17)16-6-8-20-9-7-16/h4-5,10,15H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLTVACPNOPABQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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